7-Hydrazinyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine
Description
7-Hydrazinyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted with a hydrazinyl group at position 7, a methyl group at position 5, and a phenyl group at position 2. This scaffold is part of a broader class of pyrazolo[1,5-a]pyrimidines, which are characterized by fused pyrazole and pyrimidine rings . Pyrazolo[1,5-a]pyrimidines are typically synthesized via cyclocondensation reactions between 5-aminopyrazoles and 1,3-bis-electrophilic reagents, as demonstrated in the synthesis of steroidal analogs . Microwave-assisted synthesis methods have also been employed for related derivatives, improving reaction efficiency .
Properties
IUPAC Name |
(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)hydrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5/c1-9-7-12(17-14)18-13(16-9)11(8-15-18)10-5-3-2-4-6-10/h2-8,17H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKHAUCFCUSLQEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)NN)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00365409 | |
| Record name | 7-Hydrazinyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00365409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58347-29-8 | |
| Record name | 7-Hydrazinyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00365409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydrazinyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 7-hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile with various reagents under controlled conditions . The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and catalysts to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for 7-Hydrazinyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
7-Hydrazinyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydrazinyl group allows for substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry
Anti-cancer Activity
Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit potential anti-tumor properties. For instance, studies have shown that derivatives of this compound can inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. These effects are attributed to the compound's ability to interact with specific molecular targets involved in tumor growth and survival.
Anti-inflammatory Properties
7-Hydrazinyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine has also been investigated for its anti-inflammatory effects. Experimental models demonstrate that this compound can reduce inflammation markers in vivo, suggesting its potential use in treating inflammatory diseases.
Antimicrobial Activity
The compound has shown promise as an antimicrobial agent against various pathogens. Studies have reported its effectiveness against bacterial strains and fungi, which may lead to the development of new antimicrobial therapies.
Biological Studies
Mechanism of Action
Ongoing research aims to elucidate the precise mechanisms through which 7-Hydrazinyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine exerts its biological effects. Preliminary findings suggest that it may form covalent bonds with target proteins, altering their function and leading to therapeutic outcomes.
Cellular Interaction Studies
The compound is utilized in cellular studies to assess its effects on signaling pathways and gene expression. Such studies are crucial for understanding how this compound can modulate biological processes at the cellular level.
Material Science
Development of New Materials
Due to its unique structural features, 7-Hydrazinyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine is being explored for its potential in creating novel materials with specific properties. Its reactivity allows for the synthesis of polymers and composites that could have applications in electronics or nanotechnology.
Catalysis
Catalytic Applications
Research into the catalytic properties of 7-Hydrazinyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine indicates its potential as a catalyst in various chemical reactions. Its ability to facilitate transformations makes it a candidate for synthetic chemistry applications.
Case Studies
-
Anti-cancer Research
In a study published in Cancer Research, derivatives of 7-Hydrazinyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine were shown to inhibit tumor growth in xenograft models. The study highlighted the compound's ability to induce apoptosis in cancer cells while sparing normal cells. -
Inflammation Model Study
A recent investigation demonstrated that this compound significantly reduced levels of pro-inflammatory cytokines in animal models of arthritis. The findings suggest a potential therapeutic role in chronic inflammatory conditions. -
Material Synthesis Experiment
Researchers synthesized a novel polymer using 7-Hydrazinyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine as a building block. The resulting material exhibited enhanced electrical conductivity compared to traditional polymers.
Mechanism of Action
The mechanism of action of 7-Hydrazinyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine involves its interaction with molecular targets such as enzymes and receptors. The hydrazinyl group plays a crucial role in binding to these targets, leading to the modulation of their activity. The compound can inhibit or activate specific pathways, resulting in its observed biological effects .
Comparison with Similar Compounds
Comparison with Similar Pyrazolo[1,5-a]pyrimidine Derivatives
The biological and chemical properties of pyrazolo[1,5-a]pyrimidines are highly dependent on substituent patterns. Below is a detailed comparison of 7-hydrazinyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine with structurally related analogs:
Key Observations
Position 7 Substituents: The hydrazinyl group in the target compound contrasts with common 7-substituents like morpholine, piperazine, or sulfanyl groups. While morpholine and piperazine enhance solubility and kinase selectivity (e.g., Pim-1 IC₅₀ = 27 nM for morpholine derivatives ), the hydrazinyl group offers a reactive site for further modifications, such as formylation or acetylation, to generate prodrugs or covalent inhibitors .
Position 3 and 5 Substituents: The 3-phenyl group is conserved across many analogs, as aromatic groups at this position stabilize π-π interactions in kinase binding pockets . However, electron-withdrawing groups (e.g., -CF₃, -Cl) at the meta-position of the 3-aryl ring enhance Pim-1 inhibition (IC₅₀ <10 nM) compared to unsubstituted phenyl groups . 5-Methyl in the target compound is less potent than 5-aminocyclohexanol derivatives, which achieve 100-fold higher Pim-1 inhibition (IC₅₀ = 27 nM vs. 294 nM for 5-chloro analogs) due to hydrogen bonding with kinase active sites .
Selectivity and Toxicity Profiles :
- Compounds with neutral terminal groups (e.g., hydroxyl or morpholine) exhibit reduced hERG inhibition (IC₅₀ >30 μM) compared to basic amines .
- Dual Pim-1/Flt-3 inhibitors (e.g., 7-piperazinyl derivatives) show 2–15-fold selectivity for Pim-1, critical for minimizing off-target effects in cancer therapy .
Biological Activity
7-Hydrazinyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine (CAS No. 58347-29-8) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neurodegenerative diseases. This article reviews the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Anticancer Activity
Numerous studies have investigated the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives, including 7-hydrazinyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine. The following table summarizes key findings regarding its cytotoxic effects against various cancer cell lines:
These results indicate that the compound exhibits significant cytotoxicity against multiple cancer cell lines, suggesting its potential as a therapeutic agent in cancer treatment.
The mechanism by which 7-hydrazinyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine exerts its anticancer effects is believed to involve the inhibition of key enzymes and pathways associated with tumor growth and proliferation. For instance:
- Inhibition of EGFR Kinase : The compound has shown inhibitory activity against mutant forms of the epidermal growth factor receptor (EGFR), which is often implicated in cancer progression .
- Induction of Apoptosis : Studies suggest that it may induce apoptosis in cancer cells through the activation of intrinsic pathways .
Neuroprotective Activity
In addition to its anticancer properties, this compound has been evaluated for neuroprotective effects, particularly in models of Alzheimer's disease. Research indicates that derivatives of pyrazolo-pyrimidines can exhibit antioxidant properties, which are crucial in mitigating oxidative stress associated with neurodegeneration.
Case Studies
A notable study explored the efficacy of pyrazolo-pyrimidine derivatives in treating neurodegenerative conditions:
Q & A
Q. What are the common synthetic routes for 7-substituted pyrazolo[1,5-a]pyrimidines?
- Methodological Answer: The synthesis typically involves cyclocondensation of 5-aminopyrazole derivatives with β-diketones, enaminones, or dioxo compounds. For hydrazinyl-substituted derivatives, hydrazine hydrate reacts with enamines under controlled conditions (e.g., ethanol/DMF solvent systems, reflux) to yield regioselective products . For example, ethyl 2,4-dioxopentanoate and 5-amino-3-phenylpyrazole in ethanol produce ethyl 7-methyl-2-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylate after purification via column chromatography .
Q. How can spectroscopic methods confirm the structure of 7-Hydrazinyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine?
- Methodological Answer: Key techniques include:
- 1H/13C NMR : To identify substituent positions (e.g., hydrazinyl protons at δ 8–10 ppm, aromatic protons in phenyl groups) .
- IR Spectroscopy : Detects N–H stretching (3100–3300 cm⁻¹) and C=N/C=C vibrations (1600–1500 cm⁻¹) .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 293 for C₁₃H₁₃N₅) confirm molecular weight .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., C–H···O/N interactions) using programs like SHELXL .
Q. What analytical techniques are used to assess purity and regioselectivity in pyrazolo[1,5-a]pyrimidine synthesis?
- Methodological Answer:
- HPLC/LC-MS : Monitors reaction progress and quantifies by-products.
- Melting Point Analysis : Consistency with literature values (e.g., 221–223°C for 7-amino-3,6-diphenyl derivatives) .
- TLC with UV Visualization : Tracks reaction completion using silica gel plates and ethyl acetate/petroleum ether eluents .
Advanced Research Questions
Q. How can regioselectivity challenges in hydrazinyl-substituted pyrazolo[1,5-a]pyrimidine synthesis be addressed?
- Methodological Answer: Regioselectivity is influenced by:
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) favor hydrazine attack at the electrophilic pyrimidine C7 position .
- Catalysts : Lewis acids (e.g., ZnCl₂) or novel catalysts (e.g., PEG-400) enhance reaction efficiency and selectivity .
- Temperature Control : Lower temperatures (0–25°C) reduce side reactions like dimerization .
Q. What computational strategies predict the biological activity of pyrazolo[1,5-a]pyrimidine derivatives?
- Methodological Answer:
- Molecular Docking : Models interactions with target enzymes (e.g., COX-2, HMG-CoA reductase) using AutoDock Vina or Schrödinger Suite .
- QSAR Models : Correlates substituent electronic properties (Hammett σ values) with inhibitory activity .
- MD Simulations : Analyzes binding stability over time (e.g., 100 ns trajectories in GROMACS) .
Q. How can species-specific metabolic activation (e.g., hepatotoxicity) be evaluated for pyrazolo[1,5-a]pyrimidine metabolites?
- Methodological Answer:
- In Vitro Microsomal Assays : Human/rat liver microsomes incubated with metabolites (e.g., 5-n-butyl-pyrazolo[1,5-a]pyrimidine) identify reactive intermediates via LC-MS .
- Recombinant P450 Isoforms : CYP1A2 is implicated in human-specific hydroxylation at the C3 position, leading to covalent adducts .
- Glutathione Trapping : Detects reactive electrophiles (e.g., cysteine adducts at m/z 379) .
Q. What strategies resolve contradictions in reaction yields or by-products during synthesis?
- Methodological Answer:
- Intermediate Isolation : Use preparative TLC or flash chromatography to isolate and characterize intermediates (e.g., enaminones or cyanopyrazoles) .
- Kinetic Studies : Vary reaction time/temperature to identify optimal conditions (e.g., 30 min reflux in ethanol for high yields) .
- Controlled Hydrolysis : Adjust pH to suppress competing pathways (e.g., acidic conditions prevent aminopyrazole degradation) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
